molecular formula C18H14BrN3O B5008412 (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B5008412
M. Wt: 368.2 g/mol
InChI Key: ICILBQCTWQMRDH-FLIBITNWSA-N
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Description

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the brominated pyrazole derivative with an appropriate amide precursor under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, may lead to the discovery of new treatments for various diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide would depend on its specific biological activity. Generally, pyrazole derivatives interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
  • (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
  • (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Uniqueness

The uniqueness of (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially affecting their absorption and distribution in biological systems.

Properties

IUPAC Name

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-15-9-6-13(7-10-15)18-14(8-11-17(20)23)12-22(21-18)16-4-2-1-3-5-16/h1-12H,(H2,20,23)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICILBQCTWQMRDH-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=C\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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